molecular formula C22H29ClN2O4S B1669492 N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide CAS No. 210825-31-3

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Cat. No. B1669492
CAS RN: 210825-31-3
M. Wt: 453 g/mol
InChI Key: YRSBLSHMKVQWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively).
CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.

Scientific Research Applications

Inhibition of IL-1β Secretion

CP-424,174 is a cytokine release inhibitory drug (CRID) that inhibits the post-translational processing and secretion of IL-1β in response to LPS and ATP in human monocytes . This makes it a potential therapeutic agent for controlling IL-1 production in inflammatory diseases .

Inhibition of Inflammasomes

CP-424,174 is believed to inhibit both NLRP3 and AIM2 inflammasomes by preventing ASC oligomerisation . This could be beneficial in the treatment of diseases where inflammasome activation plays a key role.

Selective Cytokine Release Inhibition

CP-424,174 acts as a selective cytokine release inhibitor. It has been observed to inhibit IL-1 in the absence of an effect on IL-6 and TNFα . This selectivity could be advantageous in targeting specific inflammatory pathways without affecting others.

Oral Administration

CP-424,174 can be administered orally, which resulted in inhibition of IL-1 in mice . This suggests its potential for easy administration in therapeutic applications.

Interrogation of Inflammasome-dependent Responses

CP-424,174 has been used in the development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses . This could aid in the understanding and investigation of inflammasome-related diseases.

Potential Therapeutic Approach for Inflammatory Diseases

Given its ability to inhibit IL-1 production and inflammasome activation, CP-424,174 defines a new therapeutic approach for controlling IL-1 production in inflammatory diseases .

Mechanism of Action

Target of Action

CP 424174, also known as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, primarily targets the NLRP3 inflammasome and AIM2 inflammasome . These inflammasomes play a crucial role in the immune response by controlling the activation of caspase-1, which in turn regulates the maturation of pro-inflammatory cytokines like IL-1β .

Mode of Action

CP 424174 acts as a reversible inhibitor against IL-1β processing with an IC50 of 210 nM . It inhibits the post-translational processing and secretion of IL-1β in response to stimuli like LPS and ATP in human monocytes . Specifically, it prevents the formation of mature IL-1β and indirectly inhibits NLRP3 .

Biochemical Pathways

The compound affects the IL-1β pathway . Under normal conditions, stimuli like LPS and ATP trigger the conversion of pro-IL-1β to its active form, IL-1β . Cp 424174 inhibits this process, thereby reducing the production of mature il-1β .

Result of Action

The primary result of CP 424174’s action is the inhibition of IL-1β production . By preventing the maturation of pro-IL-1β, the compound reduces the amount of active IL-1β released by immune cells . This can help control inflammation, as IL-1β is a key mediator of inflammatory responses .

Action Environment

The action of CP 424174 can be influenced by various environmental factors. For instance, the presence of stimuli like LPS and ATP can trigger the process that the compound aims to inhibit . Additionally, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .

properties

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahyrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of 1:1 ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahydrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of a 1:1 ration of ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 3
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 4
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N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 5
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide
Reactant of Route 6
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

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